![molecular formula C11H20N2O2 B7885443 (1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7885443.png)
(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 149771-44-8) is a bicyclic tertiary amine derivative with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol. The compound features a rigid bicyclo[3.2.1]octane scaffold, a tert-butyl carbamate group at the 8-position, and stereochemistry defined by the (1R,5S) configuration. It is commonly used as a chiral building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and oncological pathways . The compound is stored under inert conditions at 2–8°C to preserve stability, with a purity of ≥98% in commercial batches .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method involves the use of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Drug Development
The compound has been investigated for its role in drug development due to its unique bicyclic structure, which can enhance the pharmacological properties of therapeutic agents. The diazabicyclo framework is known to improve the binding affinity of compounds to biological targets, making it a valuable scaffold in designing new drugs.
Neuropharmacology
Research indicates that derivatives of diazabicyclo compounds exhibit potential as neuroprotective agents. For instance, studies have shown that (1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate can modulate neurotransmitter systems, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Polymer Chemistry
The compound serves as a monomer or additive in the synthesis of polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to materials that exhibit improved resilience under stress and temperature variations.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.
Pesticide Development
The compound's biological activity has led to its exploration as a potential pesticide or herbicide component. Its effectiveness against various pests while maintaining low toxicity to non-target organisms makes it an attractive candidate for sustainable agricultural practices.
Case Studies
Mechanism of Action
The mechanism by which (1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
The structural and functional diversity of bicyclic tertiary amines necessitates a detailed comparison with analogs. Below is an analysis categorized by key structural variations:
Positional and Functional Group Isomers
Stereochemical Variants
Ring System Modifications
Biological Activity
(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant implications in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity, making it a subject of interest in various pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 212 Da
- CAS Number : 201162-53-0
- IUPAC Name : tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
The compound features a tert-butyl group and a diazabicyclo framework, which are pivotal for its interaction with biological targets.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds within the bicyclic amine category can demonstrate antimicrobial properties. The specific interactions of this compound with microbial membranes suggest potential efficacy against various pathogens.
2. Neuropharmacological Effects
The compound's ability to cross biological membranes indicates potential neuropharmacological applications. It has been explored for its effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.
3. Binding Affinity Studies
Interaction studies have focused on the binding affinities of this compound with various receptors and enzymes:
- Receptor Targets : Studies suggest that this compound may bind to specific neurotransmitter receptors, enhancing or inhibiting their activity.
- Enzyme Inhibition : Preliminary findings indicate potential as an enzyme inhibitor, which is crucial for drug design.
Synthesis and Derivatives
Various synthetic routes have been explored to enhance the biological activity of this compound:
- Methodologies : The synthesis typically involves multi-step reactions that allow for modifications at different positions of the bicyclic framework.
- Derivatives : Modifications can lead to derivatives with improved pharmacological profiles.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control compounds.
Case Study 2: Neuropharmacological Assessment
In another study focusing on neuropharmacological effects, the compound was tested in animal models for its impact on anxiety and depression-like behaviors. The results suggested a dose-dependent effect on reducing anxiety behaviors.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Antimicrobial Activity | Neuropharmacological Effects | Binding Affinity |
---|---|---|---|
This compound | Moderate | Significant | High |
Compound A | Low | Moderate | Moderate |
Compound B | High | Low | Low |
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate?
The compound is typically synthesized via reductive amination or coupling reactions. For example:
- Reductive amination : A mixture of tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate and aldehydes (e.g., 2,4-dimethoxybenzaldehyde) in dichloroethane (DCE) and trifluoroethanol (TFE) with sodium triacetoxyborohydride yields derivatives in ~50% yield .
- Nucleophilic substitution : Coupling with halogenated pyrimidines (e.g., 4-iodo-6-methoxypyrimidine) in DMF at 100°C using K₂CO₃ achieves 85% yield .
- Column chromatography : Purification with CH₂Cl₂–Et₂O (9:1) is effective for isolating diazo acetamide derivatives (44% yield) .
Table 1 : Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Reductive amination | NaBH(OAc)₃, DCE/TFE | 50% | |
Nucleophilic substitution | K₂CO₃, DMF, 100°C | 85% | |
Diazo coupling | CH₂Cl₂–Et₂O (9:1) chromatography | 44% |
Q. How is the stereochemistry of this compound confirmed?
Stereochemical assignment relies on:
- X-ray crystallography : Resolves bicyclic framework and tert-butyl group orientation.
- NMR spectroscopy : H-H coupling constants (e.g., axial vs. equatorial protons) and NOESY correlations differentiate stereoisomers .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases.
Advanced Research Questions
Q. How do reaction conditions impact the yield of tert-butyl 3,8-diazabicyclo[3.2.1]octane derivatives?
Key factors include:
- Solvent polarity : Polar aprotic solvents (DMF, DCE) enhance nucleophilicity in coupling reactions .
- Temperature : Elevated temperatures (e.g., 100°C in DMF) accelerate SNAr reactions but may degrade thermally sensitive intermediates .
- Catalyst selection : NaBH(OAc)₃ in reductive amination minimizes over-reduction compared to NaBH₄ .
- Workup protocols : Sequential DCM/NaHCO₃ washes prevent emulsion formation in biphasic systems .
Critical Insight : Optimizing solvent and catalyst combinations can increase yields by >30% (e.g., 44% → 85% when switching from Et₂O to DMF) .
Q. What role does the bicyclo[3.2.1]octane scaffold play in medicinal chemistry applications?
The rigid bicyclic structure:
- Enhances binding affinity : Conformational restriction improves selectivity for kinase ATP pockets (e.g., pan-Ras inhibitors) .
- Modulates pharmacokinetics : Tert-butyl groups increase lipophilicity (cLogP ~2.5), enhancing blood-brain barrier penetration .
- Enables diversification : The 3-position amino group serves as a handle for introducing substituents (e.g., chloropyrimidines for covalent inhibitors) .
Case Study : A derivative with a 7-chloro-benzothiazole moiety exhibited sub-µM IC₅₀ against Ras isoforms via covalent Cys binding .
Q. How do stereochemical variations at C1 and C5 affect biological activity?
- (1R,5S) vs. (1S,5R) : The (1R,5S) configuration optimizes steric complementarity in chiral binding pockets (e.g., NEK7 kinase), with a 10-fold activity difference observed in cellular assays .
- 3-Substituent orientation : Axial substituents at C3 improve solubility (e.g., hydroxyl derivatives in N-Boc-nortropine show 2x higher aqueous solubility) .
Table 2 : Stereochemical Impact on Activity
Configuration | Target | IC₅₀ (nM) | Solubility (mg/mL) |
---|---|---|---|
(1R,5S) | NEK7 | 120 | 0.8 |
(1S,5R) | NEK7 | 1,300 | 0.5 |
(1R,5S)-3-OH | N/A (scaffold) | N/A | 1.6 |
Q. What safety precautions are required when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Respiratory protection : Use P95 masks for particulate filtration; OV/AG/P99 filters if aerosolized .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .
Q. Data Contradictions and Resolutions
- Synthetic yields : Conflicting yields (44% vs. 85%) arise from differences in leaving group reactivity (iodide vs. chloride) and solvent polarity. Validate methods via small-scale trials before scaling .
- Stereochemical assignments : Discrepancies in CAS registry entries (e.g., 744183-20-8 vs. 847862-26-4) highlight the need for chiral HPLC validation .
Properties
IUPAC Name |
tert-butyl (1S,5R)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNINFCBLGHCFOJ-DTORHVGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347458 | |
Record name | (1R,5S)-tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.